

High-Performance Liquid Chromatography (HPLC) method for Diethyl cromoglycate analysis

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Compound of Interest

Compound Name: *Diethyl cromoglycate*

Cat. No.: *B146141*

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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of **Diethyl Cromoglycate** is detailed below. This document is intended for researchers, scientists, and professionals in drug development.

Application Note: HPLC Analysis of Diethyl Cromoglycate

Introduction

Diethyl cromoglycate is the diethyl ester of cromoglicic acid and a known related substance to Cromolyn Sodium, a mast cell stabilizer used in the treatment of allergic conditions.^{[1][2]} Accurate and reliable quantification of **Diethyl cromoglycate** is crucial for quality control, stability testing, and impurity profiling of Cromolyn Sodium drug substances and products. High-Performance Liquid Chromatography (HPLC) with UV detection offers a specific, sensitive, and precise method for this analysis. This document outlines a robust HPLC method for the determination of **Diethyl cromoglycate**.

Principle

The method employs reversed-phase HPLC, where the stationary phase is nonpolar (typically C8 or C18) and the mobile phase is a mixture of water or an aqueous buffer and a polar organic solvent like methanol or acetonitrile.^{[3][4]} **Diethyl cromoglycate**, being more nonpolar

than its parent acid (cromoglicic acid), will be retained longer on the nonpolar column, allowing for its effective separation from Cromolyn Sodium and other related impurities.[1][2]

Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard, using a UV detector set at a wavelength where the analyte exhibits strong absorbance.[1][5]

Chromatographic Conditions

A summary of established and recommended HPLC conditions for the analysis of Cromolyn Sodium and its related substances, including **Diethyl cromoglycate**, is presented below.

Parameter	Recommended Conditions
HPLC System	A standard HPLC system with a UV detector
Column	Nova-Pak C8, 3.9 x 150 mm[1][2] or Zorbax Eclipse HC-C18, 4.6 x 250 mm, 5 μ m[3]
Mobile Phase	Methanol / Phosphate Buffer (45/55, v/v)[1][5] or Acetonitrile / Water (70:30, v/v)[3]
Flow Rate	1.0 mL/min[3]
Column Temperature	Ambient or 25°C[2][6]
Injection Volume	20 μ L
UV Detection	326 nm[1][5] or 235 nm[3]
Run Time	Approximately 10-15 minutes

Experimental Protocol

1. Reagents and Materials

- **Diethyl cromoglycate** reference standard
- Cromolyn Sodium reference standard
- Methanol (HPLC Grade)

- Acetonitrile (HPLC Grade)
- Water (HPLC Grade or purified)
- Phosphate buffer components (e.g., potassium phosphate monobasic)
- Phosphoric acid or Sodium Hydroxide (for pH adjustment)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45 µm)

2. Solution Preparation

- Mobile Phase Preparation (Example: Methanol / Buffer):
 - Prepare a phosphate buffer solution as required.
 - Mix methanol and the buffer in the specified ratio (e.g., 45:55 v/v).[\[1\]](#)
 - Degas the mobile phase using an ultrasonic bath or vacuum filtration before use.
- Standard Stock Solution (e.g., 100 µg/mL):
 - Accurately weigh about 10 mg of **Diethyl cromoglycate** reference standard.
 - Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask and bring to volume.
 - Note: **Diethyl cromoglycate** is unstable in aqueous environments and can hydrolyze to Cromolyn Sodium.[\[1\]](#) Therefore, it is recommended to prepare stock solutions in an organic solvent and make fresh dilutions in the mobile phase just before analysis.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected analytical range (e.g., 0.1 - 10 µg/mL).

3. Sample Preparation (for Cromolyn Sodium Drug Substance/Product)

- Accurately weigh a portion of the sample containing Cromolyn Sodium.
- Dissolve and dilute the sample with water or a suitable solvent to a known concentration (e.g., 1 mg/mL for related substance analysis).[7]
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. HPLC System Setup and Operation

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the system is clean.
- Inject the standard solutions to establish system suitability and create a calibration curve.
- Inject the prepared sample solutions for analysis.

5. Data Analysis

- Identify the **Diethyl cromoglycate** peak in the chromatogram based on the retention time obtained from the standard injection.
- Calculate the concentration of **Diethyl cromoglycate** in the sample by comparing its peak area with the calibration curve generated from the working standard solutions.

Method Validation Summary

The described HPLC method is linear, reproducible, accurate, and selective.[1] Below is a summary of typical validation parameters.

Linearity

Analyte	Range	Correlation Coefficient (r^2)
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| **Diethyl cromoglycate** (as related substance) | 0.05% - 2.0% of working concentration (1 mg/mL)[1] | > 0.999 |

Precision

Parameter	Analyte	Typical RSD (%)
Method Precision (n=6)	Diethyl cromoglycate (as related substance)	< 4.0% [1]

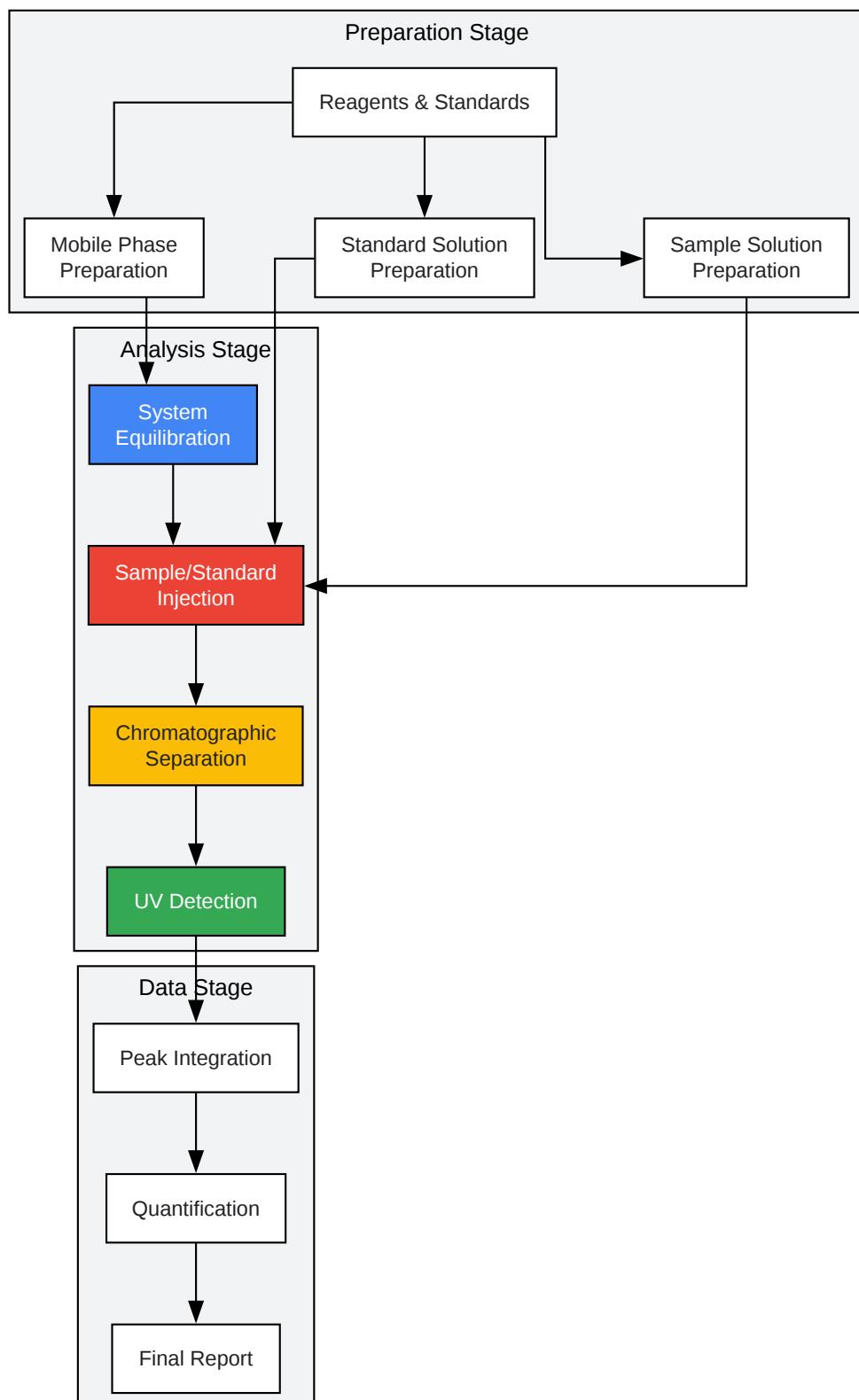
| Intermediate Precision | **Diethyl cromoglycate** (as related substance) | < 7.8%[\[1\]](#) |

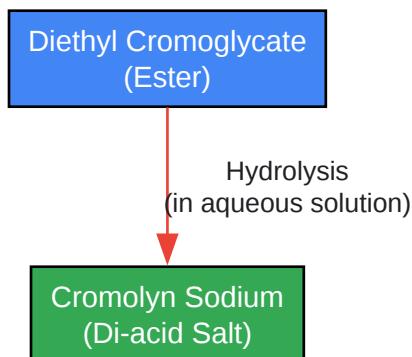
Accuracy

Analyte	Spike Levels	Typical Recovery (%)
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| **Diethyl cromoglycate** (as related substance) | 0.05% - 2.0% | 97.2% at the 0.05% level[\[7\]](#) |

Visualizations





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- To cite this document: BenchChem. [High-Performance Liquid Chromatography (HPLC) method for Diethyl cromoglycate analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146141#high-performance-liquid-chromatography-hplc-method-for-diethyl-cromoglycate-analysis>]

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